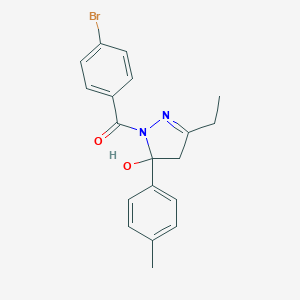
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by the presence of a bromophenyl group, an ethyl group, a hydroxy group, a p-tolyl group, and a dihydropyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the bromophenyl group can produce various substituted phenyl derivatives.
科学的研究の応用
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and antiproliferative properties.
Uniqueness
1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromophenyl group and a dihydropyrazolyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C19H19BrN2O2 |
|---|---|
分子量 |
387.3g/mol |
IUPAC名 |
(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-17-12-19(24,15-8-4-13(2)5-9-15)22(21-17)18(23)14-6-10-16(20)11-7-14/h4-11,24H,3,12H2,1-2H3 |
InChIキー |
RGTFGGNSTXCLLS-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


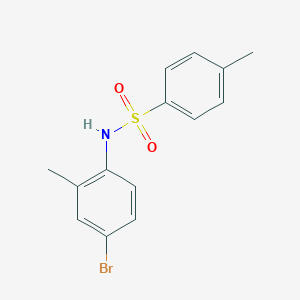
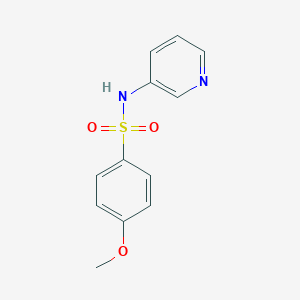
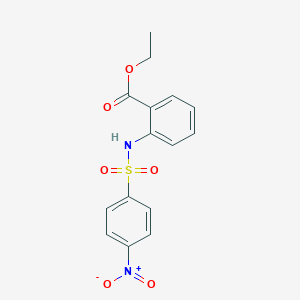
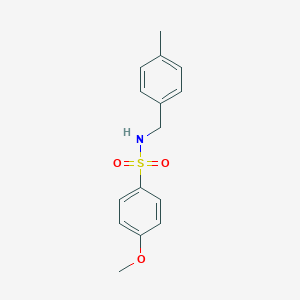
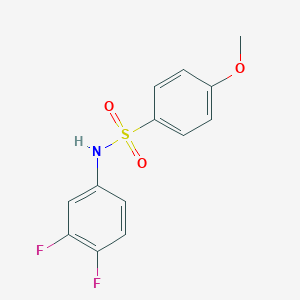
![1-{4-Nitrophenyl}-4-{[4-(methyloxy)phenyl]sulfonyl}piperazine](/img/structure/B404966.png)
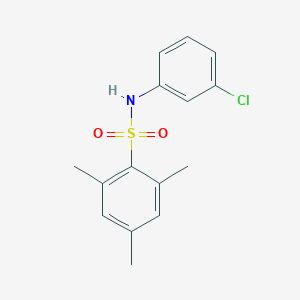
![Ethyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B404972.png)
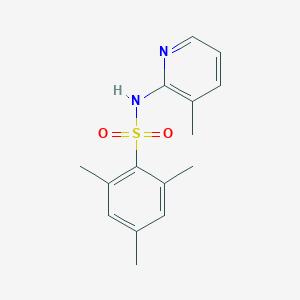
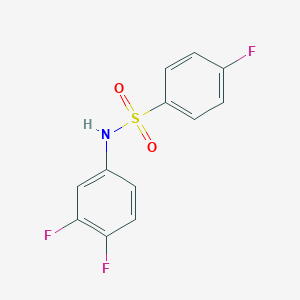
![N'-[(4-fluorophenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B404977.png)
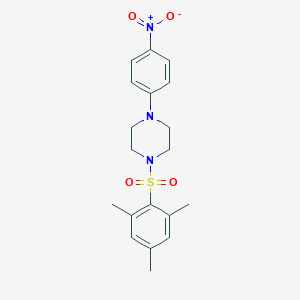
![Methyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B404979.png)

